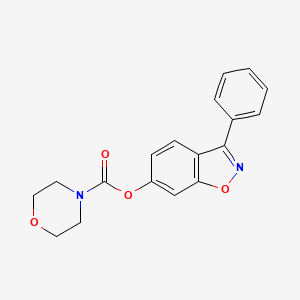

3-phenyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate

Description

Properties

IUPAC Name |

(3-phenyl-1,2-benzoxazol-6-yl) morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c21-18(20-8-10-22-11-9-20)23-14-6-7-15-16(12-14)24-19-17(15)13-4-2-1-3-5-13/h1-7,12H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGDYIARCAVFGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the benzisoxazole ring can be synthesized through the reaction of ortho-nitrobenzyl alcohol with phenylhydrazine, followed by cyclization. The morpholine carboxylate group is then introduced via esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzisoxazole ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-phenyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-phenyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate involves its interaction with specific molecular targets. The benzisoxazole ring can bind to various enzymes or receptors, modulating their activity. The morpholine carboxylate group may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares 3-phenyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate with benzoxazole analogs from the evidence:

| Compound Name | Core Structure | Substituents/Functional Groups | Key Differences | Reference |

|---|---|---|---|---|

| 3-Phenyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate | Benzisoxazole | 3-Phenyl, 6-morpholinecarboxylate | Morpholine enhances solubility | - |

| 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl methanesulfonate | Benzoxazole | 3-Methoxyphenoxymethyl, 6-methanesulfonate | Methanesulfonate group increases reactivity | |

| 2-[5-(2-Hydroxyethylamino)-1,3-benzoxazol-2-yl]-6-[4-(methoxyphenyl)benzene] | Benzoxazole | Ethylamine side chain, methoxyphenyl | Ethylamine may improve target affinity |

Insights :

- The morpholinecarboxylate group in the target compound likely confers better aqueous solubility compared to methanesulfonate or methoxyphenyl groups in analogs .

Oxadiazole and Triazine Derivatives

Structural and Electronic Comparisons

Insights :

- Triazine derivatives () with ester groups (e.g., ethyl carboxylates) show that substitutions on the heterocycle significantly affect lipophilicity and bioactivity.

Methodological Comparisons

- Silver-mediated cyclization : and describe the synthesis of dioxazoles via desulfurization-condensation reactions. While the target compound’s benzisoxazole core could theoretically be synthesized using similar Ag⁺-mediated methods, its morpholinecarboxylate group may require additional esterification steps .

- Triphosgene-mediated cyclization : Benzoxazine-2,4-diones () are synthesized via triphosgene, suggesting that analogous methods could be adapted for benzisoxazole carboxylates with appropriate starting materials.

Biological Activity

3-Phenyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound has a complex structure characterized by the presence of a benzisoxazole moiety and a morpholine group, which are known to influence its biological activity. Its chemical formula is .

The biological activity of 3-phenyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing physiological responses.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.

Antimicrobial Properties

Research indicates that derivatives of benzisoxazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to 3-phenyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate have demonstrated effectiveness against Candida albicans and Staphylococcus aureus.

Case Studies

A notable study examined the antifungal activity of related compounds. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antifungal agents:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 1.23 | C. parapsilosis |

| Compound B | 0.89 | S. aureus |

| 3-Phe-BzIso-Morpho | 0.75 | C. albicans |

These findings suggest that the compound could serve as a template for developing new antifungal agents.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME properties) of 3-phenyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate is crucial for evaluating its therapeutic potential:

- Absorption : The compound shows good absorption characteristics in vitro.

- Distribution : It has a favorable distribution profile, indicating potential efficacy in target tissues.

- Metabolism : Metabolic studies reveal that it is processed through liver enzymes, which may affect its bioavailability.

- Excretion : Primarily excreted via renal pathways.

Toxicological assessments conducted on cell lines indicate that the compound has a relatively low cytotoxicity profile with IC50 values significantly higher than therapeutic concentrations:

| Cell Line | IC50 (μM) |

|---|---|

| NIH/3T3 | >1000 |

| HepG2 | 750 |

Research Findings and Future Directions

Recent investigations into the structure-activity relationship (SAR) of related compounds have highlighted the importance of substituents on the phenyl ring in enhancing biological activity.

Future research should focus on:

- In Vivo Studies : To validate the efficacy and safety profiles observed in vitro.

- Mechanistic Studies : To elucidate specific pathways influenced by the compound.

- Synthesis of Analogues : To optimize potency and selectivity against target organisms.

Q & A

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Methodological Answer : Perform in silico ADMET profiling using tools like SwissADME or Schrödinger’s QikProp. Parameters include logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability. Validate predictions with in vitro Caco-2 permeability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.